2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is a chemical compound with the molecular formula CHN O. It features a complex structure characterized by a phenylacetonitrile moiety and a hydroxyphenyl group, making it a significant compound in various chemical and biological contexts. The compound is known for its solid physical form and has applications in research and industrial settings, particularly in proteomics and medicinal chemistry .
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with altered properties.
Research indicates that 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile exhibits notable biological activities, particularly in cancer research. It has been studied for its potential to induce Oct3/4 gene expression, which plays a crucial role in stem cell maintenance and pluripotency. The compound's ability to modulate this gene suggests its potential application in regenerative medicine and cancer therapy .
Synthesis of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile can be achieved through several methods:
These methods ensure high yield and purity of the final compound, making it suitable for further applications.
The applications of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile span various fields:
Interaction studies involving 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile focus on its binding affinity with various biological targets. These studies often utilize techniques such as:
These studies provide insights into the mechanism of action of the compound and its potential therapeutic applications.
Several compounds share structural similarities with 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxybenzaldehyde | CHO | Simpler structure, lacks nitrile functionality |
| Benzhydrol | CHO | Contains two phenyl groups; used in organic synthesis |
| Phenylacetic acid | CHO | Contains carboxylic acid; relevant in pharmaceuticals |
What sets 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile apart is its combination of both hydroxy and nitrile functionalities, which enhances its biological activity compared to simpler analogs. This dual functionality allows it to engage in more complex chemical interactions, making it valuable in medicinal chemistry and related fields .
The compound 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile exhibits a complex molecular architecture with the molecular formula C21H17NO and a molecular weight of 299.37 grams per mole [1] [2] [3]. This triarylic structure represents a sophisticated organic framework incorporating multiple phenyl rings connected through specific linkages. The molecular composition consists of twenty-one carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom, reflecting the presence of both aromatic and functional group components within the molecular structure [1] [2].
The systematic nomenclature indicates the presence of a central benzene ring substituted at the para position with a benzhydrol-type moiety, where the hydroxyl group is attached to a carbon bearing two phenyl substituents [1] [2]. The molecular weight calculation confirms the structural integrity, with contributions from the aromatic carbon framework (252 atomic mass units), hydrogen atoms (17 atomic mass units), the nitrogen atom (14 atomic mass units), and the oxygen atom (16 atomic mass units) [2] [3].
The molecular structure contains several distinct functional groups that contribute to its chemical properties and reactivity profile [4] [5]. The primary functional groups include a nitrile group (-C≡N), a tertiary alcohol group (-OH), and multiple phenyl rings contributing to the aromatic character of the compound [4] [5] [6].
The nitrile functional group consists of a carbon-nitrogen triple bond, which is characterized by its high electronegativity and distinctive spectroscopic properties [5]. This functional group typically exhibits strong electron-withdrawing characteristics and contributes significantly to the molecular dipole moment [5] [6]. The presence of the nitrile group influences the overall polarity and chemical reactivity of the compound, particularly in nucleophilic addition reactions and coordination chemistry applications [5].
The hydroxyl group attached to the benzhydrol moiety represents a tertiary alcohol functionality, where the carbon bearing the hydroxyl group is connected to three other carbon atoms [4] [7]. This tertiary alcohol configuration provides enhanced stability against oxidation reactions compared to primary or secondary alcohols [4]. The phenyl groups contribute aromatic character and influence the overall electronic distribution through resonance effects [7].
| Functional Group | Type | Characteristic Properties |
|---|---|---|
| Nitrile | -C≡N | Electron-withdrawing, high polarity |
| Tertiary Alcohol | -C(OH)- | Oxidation resistance, hydrogen bonding |
| Phenyl Rings | Aromatic | π-electron system, resonance stabilization |
The stereochemical configuration of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile involves considerations of molecular conformation and potential chiral centers [8] [9]. The compound contains a quaternary carbon center bearing the hydroxyl group, which is bonded to two phenyl rings and the substituted benzene ring [8]. This arrangement creates a three-dimensional molecular geometry that influences both physical properties and biological activity [9].
The benzhydrol moiety adopts a specific spatial arrangement where the two phenyl rings can rotate around the carbon-carbon bonds, creating multiple conformational possibilities [8] [9]. The energy barriers for rotation around these bonds are influenced by steric interactions between the aromatic rings and electronic effects from the substituents [8]. Nuclear Overhauser effect measurements have been utilized in similar compounds to determine preferred conformational states and intermolecular interactions [8].
The overall molecular geometry is influenced by the tetrahedral arrangement around the tertiary carbon center, with bond angles approximately 109.5 degrees [9]. The presence of bulky phenyl substituents creates steric hindrance that affects molecular packing in the solid state and influences solubility characteristics in various solvents [8] [9].
The thermal properties of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile are characterized by a melting point range of 118-120°C, indicating the compound exists as a crystalline solid at ambient temperature [1]. This melting point range reflects the intermolecular forces present in the crystal lattice, including hydrogen bonding from the hydroxyl group and π-π stacking interactions between aromatic rings [10] [11].
Differential scanning calorimetry analysis of similar benzhydrol derivatives reveals characteristic thermal transition patterns [11] [12]. The melting process typically involves endothermic transitions corresponding to the disruption of crystal lattice interactions and the conversion from ordered solid phase to disordered liquid phase [11]. The relatively high melting point compared to simpler organic compounds reflects the extensive intermolecular interactions and the rigid aromatic framework [10] [12].
Thermal stability analysis indicates that the compound remains stable below its melting point, with decomposition temperatures typically occurring at significantly higher temperatures [11] [12]. The presence of the nitrile group contributes to thermal stability through its strong carbon-nitrogen triple bond, while the aromatic rings provide additional structural rigidity [12].
| Thermal Property | Value | Measurement Method |
|---|---|---|
| Melting Point | 118-120°C | Capillary method |
| Crystal Form | Solid | Visual observation |
| Thermal Stability | High | Thermogravimetric analysis |
The solubility characteristics of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile are governed by the balance between hydrophilic and lipophilic structural components [13] [14] [15]. The compound exhibits limited solubility in water due to the predominance of aromatic character and the hydrophobic nature of the multiple phenyl rings [13] [15]. The presence of the hydroxyl group provides some capacity for hydrogen bonding with polar solvents, but this effect is diminished by the bulky aromatic substituents [14] [16].
In organic solvents, the compound demonstrates enhanced solubility profiles [13] [17] [18]. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide are expected to dissolve the compound effectively due to favorable interactions with both the nitrile group and the aromatic system [19] [18]. Alcoholic solvents provide moderate solubility through hydrogen bonding interactions with the hydroxyl group [16] [17].
The solubility behavior follows Hansen solubility parameter predictions, where compounds with similar polarity and hydrogen bonding characteristics show favorable mixing [20] [19]. The aromatic character contributes to solubility in benzene and toluene, while the polar functional groups enhance dissolution in more polar organic media [19] [18].
| Solvent Type | Solubility | Interaction Mechanism |
|---|---|---|
| Water | Limited | Minimal hydrogen bonding |
| Ethanol | Moderate | Hydroxyl group interaction |
| Acetonitrile | High | Nitrile group compatibility |
| Benzene | Moderate | Aromatic π-π interactions |
The crystalline morphology of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is influenced by the molecular packing arrangements and intermolecular interactions in the solid state [10] [21] [22]. Crystal growth studies of similar benzhydrol derivatives indicate that solvent selection significantly affects crystal habit and morphology [10] [22]. The compound typically crystallizes in systems that accommodate the bulky aromatic substituents while maximizing favorable intermolecular contacts [21] [22].
Hydrogen bonding interactions involving the hydroxyl group play a crucial role in determining crystal packing arrangements [21] [23]. These interactions can form chains or networks that stabilize specific crystal forms and influence the overall crystal morphology [21] [23]. The aromatic rings participate in π-π stacking interactions that contribute to the three-dimensional crystal structure [10] [24].
Crystal engineering studies demonstrate that different crystallization conditions can produce variations in crystal size, shape, and surface characteristics [10] [22]. Slow evaporation methods typically yield well-formed crystals with defined faces, while rapid crystallization may produce smaller, less regular crystal forms [10] [22]. The presence of multiple aromatic rings creates opportunities for polymorphism, where different crystal forms may exhibit distinct physical properties [22] [24].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile through analysis of both proton and carbon spectra [25] [26] [27]. The aromatic proton signals typically appear in the 7.0-8.0 parts per million region, with specific chemical shifts dependent on the electronic environment of each aromatic ring [26] [27]. The hydroxyl proton exhibits a characteristic downfield shift due to hydrogen bonding interactions and appears as a broad signal that may exchange with deuterium oxide [26].
The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for the aromatic carbon atoms, the nitrile carbon, and the quaternary carbon bearing the hydroxyl group [25] [26]. The nitrile carbon typically resonates around 120 parts per million, reflecting the electron-withdrawing nature of the triple bond [27]. Aromatic carbons appear in the 120-140 parts per million range, with substituted positions showing characteristic shifts based on the electronic effects of neighboring groups [26] [27].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide valuable information about molecular conformation and spatial relationships between different parts of the molecule [26] [8]. These methods are particularly useful for confirming stereochemical assignments and understanding preferred molecular conformations in solution [8].
Infrared spectroscopy of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile exhibits characteristic absorption bands corresponding to the major functional groups present in the molecule [28] [5]. The nitrile group produces a sharp, intense absorption band near 2200 wavenumbers, which is diagnostic for the carbon-nitrogen triple bond [5]. This peak position may shift slightly depending on the electronic environment and conjugation effects from the aromatic system [28] [5].
The hydroxyl group generates a broad absorption band in the 3200-3600 wavenumber region, characteristic of hydrogen-bonded alcohol functionalities [28] [4]. The breadth and position of this band provide information about the strength and extent of hydrogen bonding interactions in the solid state [28]. Aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aromatic carbon-carbon stretching modes are observed in the 1400-1600 wavenumber region [28].
The fingerprint region below 1400 wavenumbers contains numerous bands corresponding to bending vibrations and skeletal deformations [28]. These bands provide unique spectroscopic signatures that can be used for compound identification and purity assessment [28] [5]. The overall infrared spectrum serves as a reliable analytical tool for structural confirmation and quality control applications [5].
Mass spectrometric analysis of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity [29] [30]. The molecular ion peak appears at mass-to-charge ratio 299, corresponding to the intact molecular structure [1] [2]. Loss of the hydroxyl group produces a fragment ion at mass-to-charge ratio 282, while loss of phenyl groups generates smaller fragment ions [29] [30].
The benzhydrol moiety undergoes characteristic fragmentation involving cleavage of carbon-carbon bonds adjacent to the hydroxyl-bearing carbon [29] [30]. This fragmentation pattern produces benzyl cation fragments and related species that can be used for structural identification [30]. The nitrile group typically remains intact during low-energy fragmentation but may participate in rearrangement reactions under high-energy conditions [29].
Electrospray ionization techniques facilitate the analysis of polar compounds like this benzhydrol derivative [29]. The fragmentation patterns observed depend on the ionization method and collision energy used, with different techniques providing complementary structural information [29] [30]. Mass spectrometric data serves as valuable confirmation of molecular structure and can detect impurities or degradation products [30].
X-ray crystallographic analysis provides definitive structural information about 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile in the solid state, including precise bond lengths, bond angles, and molecular packing arrangements [31] [21] [24]. The crystal structure reveals the three-dimensional arrangement of atoms and confirms the stereochemical configuration determined by other analytical methods [21] [24]. Unit cell parameters describe the periodic arrangement of molecules in the crystal lattice [31] [24].
The molecular geometry obtained from crystallographic analysis shows typical bond lengths for aromatic carbon-carbon bonds (approximately 1.39 Ångströms) and carbon-nitrogen triple bond distance (approximately 1.16 Ångströms) [21] [24]. The tetrahedral geometry around the quaternary carbon center exhibits bond angles close to the ideal 109.5 degrees, with deviations caused by steric interactions between bulky substituents [24].
Intermolecular interactions in the crystal structure include hydrogen bonding involving the hydroxyl group and π-π stacking interactions between aromatic rings [31] [21]. These interactions influence the crystal packing and contribute to the overall stability of the crystal structure [21] [23]. The crystallographic data provides essential information for understanding solid-state properties and can guide crystal engineering efforts for property optimization [31] [22].
| Crystallographic Parameter | Value | Units |
|---|---|---|
| Space Group | Determined by symmetry | - |
| Unit Cell Dimensions | a, b, c parameters | Ångströms |
| Bond Lengths | C-C: ~1.39, C≡N: ~1.16 | Ångströms |
| Molecular Volume | Calculated from coordinates | Ų |
The nitrile group in 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile represents one of the most versatile functional groups in organic chemistry, capable of undergoing diverse transformations that fundamentally alter the molecular framework [1] [2] [3]. This electrophilic carbon center, characterized by its triple bond to nitrogen, exhibits remarkable reactivity patterns that enable access to numerous synthetic intermediates and final products.
The acid-catalyzed hydrolysis of aromatic nitriles proceeds through a well-established two-stage mechanism involving initial formation of an amide intermediate followed by complete conversion to the corresponding carboxylic acid [1] [3] [4]. In the case of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile, the reaction initiates with protonation of the nitrile nitrogen atom, significantly enhancing the electrophilicity of the carbon center [2] [3].
The mechanism commences with protonation of the nitrogen atom, creating a highly electrophilic carbon species that becomes susceptible to nucleophilic attack by water molecules [1] [3]. This nucleophilic addition generates a tetrahedral intermediate, which subsequently undergoes a series of proton transfer reactions to yield an imidic acid tautomer [4]. The imidic acid rapidly tautomerizes to the more stable amide form through proton migration from nitrogen to oxygen [3] [4].
Under continued acidic conditions, the amide intermediate undergoes further hydrolysis through a second nucleophilic acyl substitution sequence [3]. Protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by a second water molecule, forming another tetrahedral intermediate [2] [3]. Subsequent protonation of the nitrogen converts the amino group into an excellent leaving group, facilitating its departure as ammonia and regenerating the carbonyl group to yield the final carboxylic acid product [3] [4].
The overall transformation can be represented as: $$ \text{ArC≡N} + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{ArCONH}2 \xrightarrow{\text{H}2\text{O}, \text{H}^+} \text{ArCOOH} + \text{NH}3 $$ [1]
For the target compound, this hydrolysis would yield 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetic acid, incorporating the retention of all aromatic systems and the benzylic hydroxyl functionality.
Base-catalyzed hydrolysis presents an alternative pathway that proceeds through distinct mechanistic steps compared to acid catalysis [2] [3] [4]. The reaction initiates with direct nucleophilic attack by hydroxide ion on the nitrile carbon, forming a negatively charged intermediate that requires immediate protonation to maintain stability [3] [4].
The hydroxide ion attacks the electrophilic nitrile carbon directly, generating an anionic intermediate with negative charge localized on the nitrogen atom [3]. Rapid protonation by water removes this negative charge, producing the enol tautomer of an amide [4]. This enol form rapidly tautomerizes to the thermodynamically favored amide through keto-enol equilibration [3] [4].
Under basic conditions with continued heating, the amide undergoes hydrolysis through nucleophilic acyl substitution [3]. Hydroxide attack on the amide carbonyl carbon creates a tetrahedral intermediate, which eliminates the amide anion (NH₂⁻) as a leaving group [3]. The highly basic amide anion immediately abstracts a proton from the resulting carboxylic acid, generating the carboxylate salt and ammonia [3] [4].
The base-catalyzed mechanism follows: $$ \text{ArC≡N} + \text{OH}^- \rightarrow \text{ArCONH}2 \xrightarrow{\text{OH}^-} \text{ArCOO}^- + \text{NH}3 $$ [1]
This pathway offers advantages in terms of driving the reaction to completion, as the formation of carboxylate salts prevents reversal of the hydrolysis process [3].
| Mechanism Type | Initial Step | Intermediate | Final Product | Reversibility |
|---|---|---|---|---|
| Acid-Catalyzed | N-protonation | Imidic acid/Amide | Carboxylic acid + NH₃ | Reversible |
| Base-Catalyzed | OH⁻ attack | Enol/Amide | Carboxylate + NH₃ | Irreversible |
Lithium aluminum hydride represents the most powerful and commonly employed reducing agent for the complete reduction of nitriles to primary amines [5] [6] [7]. The reduction of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile with lithium aluminum hydride proceeds through a two-stage hydride addition mechanism that ultimately delivers four electrons to convert the nitrile to the corresponding primary amine [6] [7].
The reaction mechanism initiates with nucleophilic attack by hydride ion from lithium aluminum hydride on the electrophilic nitrile carbon [6] [7]. This first hydride addition generates an imine anion intermediate that remains coordinated to the aluminum center [7]. The anionic nitrogen atom provides excellent coordination to aluminum, stabilizing the intermediate and directing the subsequent reduction step [6].
A second equivalent of lithium aluminum hydride attacks the imine carbon, delivering another hydride ion and forming a highly reactive dianion species with both carbon and nitrogen atoms bearing negative charges [6] [7]. This dianion intermediate exhibits exceptional reactivity toward proton sources and must be quenched carefully with water or alcohols to prevent decomposition [7].
The aqueous workup involves sequential protonation of both anionic centers [7]. Water first protonates the carbanion to form a C-H bond, while subsequent protonation of the nitrogen anion generates the N-H bonds characteristic of primary amines [6] [7]. The aluminum and lithium cations form hydroxide salts that precipitate during workup [7].
The overall stoichiometry requires two equivalents of lithium aluminum hydride: $$ \text{R-C≡N} + 2\text{LiAlH}4 + 4\text{H}2\text{O} \rightarrow \text{R-CH}2\text{NH}2 + 2\text{LiOH} + 2\text{Al(OH)}_3 $$ [6]
For the target compound, this reduction would yield 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylethylamine, preserving the aromatic framework while introducing a primary amine functionality.
Diisobutylaluminum hydride offers a milder alternative that enables selective partial reduction of nitriles to aldehydes rather than complete reduction to amines [8] [9] [7] [10]. This selectivity arises from the reduced nucleophilicity and increased steric bulk of DIBAL-H compared to lithium aluminum hydride, limiting the reaction to a single hydride addition [9] [10].
The mechanism commences with coordination of the nitrile nitrogen to the aluminum center of DIBAL-H, activating the nitrile toward hydride delivery [10]. The bulky isobutyl groups surrounding the aluminum center prevent aggressive attack while the electron-deficient aluminum enhances the electrophilicity of the nitrile carbon [9] [10].
Hydride transfer from aluminum to the nitrile carbon generates an imine aluminum complex [7] [10]. The critical aspect of this reaction is maintaining low temperatures (typically -78°C) to prevent further reduction and to stabilize the imine intermediate [9] [10]. The bulky aluminum substituents prevent a second hydride addition that would occur with more reactive reducing agents [10].
Aqueous workup involves careful hydrolysis of the aluminum-imine complex [10]. Water attacks the aluminum center, displacing the imine and simultaneously protonating the nitrogen [7] [10]. The resulting imine rapidly hydrolyzes under the aqueous conditions to yield the corresponding aldehyde through standard imine hydrolysis mechanisms [10].
The reaction stoichiometry requires only one equivalent of DIBAL-H: $$ \text{R-C≡N} + \text{DIBAL-H} \xrightarrow{-78°C} \text{[R-CH=N-AlR'}2\text{]} \xrightarrow{\text{H}2\text{O}} \text{R-CHO} + \text{NH}_3 $$ [9] [10]
This transformation would convert 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile to 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetaldehyde, providing access to aldehyde functionality while maintaining structural integrity.
| Reducing Agent | Equivalents Required | Temperature | Product | Mechanism Steps |
|---|---|---|---|---|
| LiAlH₄ | 2.0 | Room temp | Primary amine | Two hydride additions |
| DIBAL-H | 1.0 | -78°C | Aldehyde | Single hydride addition + hydrolysis |
Nitriles serve as excellent dipolarophiles in [3+2] dipolar cycloaddition reactions, particularly with nitrile oxides and nitrones [11] [12] [13]. The aromatic nitrile functionality in 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile provides an ideal electrophilic partner for these transformations, enabling access to diverse five-membered heterocyclic systems [13] [14].
Nitrile oxide cycloadditions represent one of the most synthetically valuable applications of nitrile dipolarophile chemistry [11] [14]. The reaction proceeds through a concerted mechanism where the nitrile oxide acts as a 1,3-dipole, with the oxygen atom serving as the nucleophilic terminus and the nitrogen bearing positive charge [14]. The electrophilic nitrile carbon undergoes simultaneous attack by the oxygen nucleophile while the nitrogen forms a bond to the nitrile nitrogen [11] [14].
The regioselectivity of these cycloadditions strongly favors formation of isoxazolines when nitrile oxides react with aromatic nitriles [11] [14]. Electronic effects play a crucial role in determining both reaction rate and regioselectivity, with electron-withdrawing substituents on the aromatic ring accelerating the cycloaddition [12] [14].
The mechanism involves concerted formation of both C-O and C-N bonds through a transition state exhibiting significant charge separation [12]. The partially positive nitrile carbon interacts favorably with the electron-rich oxygen terminus of the nitrile oxide, while orbital overlap between the nitrogen atoms facilitates bond formation [11] [12].
For aromatic nitriles bearing electron-withdrawing substituents, the reaction proceeds with enhanced rate and improved regioselectivity [12]. The presence of multiple aromatic rings in the target compound provides electronic stabilization of developing charges in the transition state [11].
Lewis acid catalysis can further enhance these cycloadditions by coordinating to the nitrile nitrogen and increasing electrophilicity [12]. Catalysts such as zinc chloride or aluminum chloride significantly accelerate reaction rates while maintaining excellent regioselectivity [12].
The nitrile functionality can participate in [2+2+2] cycloaddition reactions with alkynes to form aromatic pyridine derivatives [13] [15]. These transformations are typically catalyzed by transition metals, particularly cobalt, rhodium, or nickel complexes that facilitate the oxidative coupling of three π-components [15].
The mechanism involves initial oxidative addition of two alkyne molecules to the metal center, followed by insertion of the nitrile into the metallacycle [15]. This generates a seven-membered metallacycle that undergoes reductive elimination to form the pyridine ring while regenerating the active catalyst [15].
The regioselectivity of these reactions depends on both steric and electronic factors [13] [15]. Aromatic nitriles generally insert with the nitrogen atom adjacent to the most electron-rich carbon of the alkyne components [15]. This regioselectivity can be controlled through careful choice of alkyne substitution patterns and reaction conditions [13].
The hydroxyl group in 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile undergoes classical Fischer esterification reactions with carboxylic acids under acid catalysis [16] [17] [18]. This transformation proceeds through a well-established nucleophilic acyl substitution mechanism that enables formation of diverse ester derivatives while preserving the aromatic and nitrile functionalities [17] [18].
The reaction mechanism initiates with protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, typically concentrated sulfuric acid [16] [17]. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group [18] [19].
The hydroxyl oxygen acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [17] [18]. This intermediate bears positive charges on both oxygen atoms, which are stabilized through resonance with the aromatic systems [19]. Subsequent proton transfer reactions occur to neutralize these charges and facilitate the elimination step [17].
The elimination phase involves protonation of the hydroxyl group from the original carboxylic acid, converting it into an excellent leaving group [17] [18]. Departure of water regenerates the carbonyl group and forms the ester product [19]. The reaction is reversible under equilibrium conditions, requiring careful optimization to drive formation of the desired ester [17].
Le Chatelier's principle can be applied to favor ester formation through removal of water via distillation or addition of desiccants [17] [18]. Alternatively, using excess carboxylic acid or alcohol shifts the equilibrium toward product formation [19].
The overall transformation follows: $$ \text{R-COOH} + \text{HO-R'} \xrightleftharpoons[\text{H}^+]{\text{heat}} \text{R-COO-R'} + \text{H}_2\text{O} $$ [17]
Alternative esterification pathways employ acyl chlorides or acid anhydrides as more reactive acylating agents [20] [21]. These reagents offer advantages of irreversible reactions under mild conditions, providing excellent yields without the equilibrium limitations of Fischer esterification [20] [21].
Acyl chloride esterifications proceed through rapid nucleophilic acyl substitution [20] [21]. The hydroxyl group attacks the highly electrophilic carbonyl carbon of the acyl chloride, displacing chloride ion as the leaving group [21]. The reaction typically employs a base such as pyridine to neutralize the hydrogen chloride byproduct and prevent acidic side reactions [20].
The mechanism involves direct nucleophilic attack without prior activation, as acyl chlorides are intrinsically more electrophilic than carboxylic acids [21]. Formation of the tetrahedral intermediate is followed by rapid elimination of chloride, making the reaction effectively irreversible [20].
Acid anhydride esterifications follow similar mechanistic pathways but generate carboxylic acid rather than hydrogen chloride as the byproduct [21]. This makes anhydrides particularly suitable for esterification of sensitive substrates that might be damaged by strong acids [21].
The hydroxyl group can be converted to various ether derivatives through the Williamson ether synthesis [22]. This transformation requires conversion of the hydroxyl to an alkoxide nucleophile, typically using sodium hydride or potassium tert-butoxide [22].
The deprotonated hydroxyl group acts as a powerful nucleophile in SN2 reactions with primary alkyl halides [22]. Secondary halides can also participate but may suffer from competing elimination reactions [23]. The reaction proceeds with inversion of configuration at the electrophilic carbon center [22].
For the target compound, this approach enables introduction of diverse alkyl ether substituents while maintaining the aromatic and nitrile functionalities [22]. The benzylic position of the hydroxyl group may exhibit enhanced acidity due to resonance stabilization of the resulting alkoxide [23].
The secondary benzylic hydroxyl group in 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile undergoes oxidation to the corresponding ketone under appropriate conditions [24] [25]. This transformation follows the general pattern for secondary alcohol oxidation, proceeding through two-electron removal to generate the carbonyl functionality [24].
Common oxidizing agents include chromium-based reagents such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or potassium permanganate [24]. Each oxidant exhibits distinct selectivity profiles and reaction conditions that must be matched to the substrate requirements [24].
The oxidation mechanism typically involves initial coordination of the hydroxyl group to the oxidizing agent, followed by β-hydride elimination or hydride abstraction [24] [25]. Chromium-based oxidants coordinate to the hydroxyl oxygen, facilitating departure of the hydrogen atom adjacent to the hydroxyl group [24].
The benzylic nature of the hydroxyl group enhances its oxidation rate due to stabilization of developing positive charge by the aromatic ring systems [24]. This electronic activation makes the hydroxyl group particularly susceptible to oxidation, requiring careful control of reaction conditions to prevent overoxidation [25].
Selective oxidation conditions must be employed to avoid interference with the nitrile functionality or aromatic rings [25]. Mild oxidants such as PCC in dichloromethane provide excellent chemoselectivity for the hydroxyl group while leaving other functionalities intact [24].
Enzymatic oxidation represents an alternative approach that offers exceptional selectivity and mild reaction conditions [25]. Alcohol dehydrogenase enzymes can selectively oxidize the hydroxyl group while showing complete selectivity against aromatic and nitrile functionalities [25].
These biocatalytic transformations proceed under aqueous conditions at physiological pH and temperature [25]. The enzyme active site provides a precisely defined environment that ensures high selectivity for the target hydroxyl group [25].
The hydroxyl group in 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile participates in both intramolecular and intermolecular hydrogen bonding interactions that significantly influence the compound's physical properties and reactivity patterns [26] [27] [28] [29].
Intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the nitrile nitrogen, forming a six-membered ring chelate structure [29]. This interaction stabilizes specific conformational arrangements and can influence the compound's spectroscopic properties [27] [29].
The hydrogen bonding strength depends on geometric factors including the O-H···N distance and angle [28] [29]. Optimal hydrogen bonding occurs when the hydrogen bond approaches linearity and the distance between donor and acceptor atoms falls within the optimal range of 2.5-3.0 Angstroms [28].
Intermolecular hydrogen bonding enables formation of extended networks in the solid state [26] [27]. The hydroxyl group can act as both hydrogen bond donor and acceptor, facilitating formation of chain or cyclic hydrogen-bonded structures [28].
The presence of aromatic rings provides additional sites for weak hydrogen bonding interactions through C-H···O contacts [27]. These secondary interactions contribute to the overall stability of hydrogen-bonded assemblies [26].
Solvent polarity significantly influences hydrogen bonding patterns and dynamics [27] [30]. Protic solvents can disrupt intramolecular hydrogen bonds by competing for hydrogen bonding sites [29].
Aprotic polar solvents may enhance intramolecular hydrogen bonding by reducing competition from solvent molecules [30]. This can lead to conformational preferences that favor intramolecular hydrogen-bonded structures [29].
The dynamic nature of hydrogen bonding results in rapid exchange between different hydrogen-bonded configurations [30]. Nuclear magnetic resonance spectroscopy provides valuable insights into these dynamic processes through temperature-dependent studies [27].
The three phenyl rings in 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile exhibit distinct reactivity patterns in electrophilic aromatic substitution reactions due to their different electronic environments and substitution patterns [31] [32] [33] [34]. Understanding these reactivity differences enables selective functionalization of specific aromatic positions while maintaining structural integrity [33] [34].
The general mechanism of electrophilic aromatic substitution proceeds through a two-step process involving formation of a carbocation intermediate followed by deprotonation to restore aromaticity [31] [32]. The rate-determining step involves attack of the aromatic π-system on the electrophile, generating a resonance-stabilized carbocation known as the Wheland intermediate or arenium ion [32] [34].
The electronic effects of substituents dramatically influence both the rate and regioselectivity of electrophilic aromatic substitution [33] [34]. Electron-donating groups such as the hydroxyl substituent activate the aromatic ring toward electrophilic attack while directing substitution to the ortho and para positions [33] [35]. Conversely, electron-withdrawing groups like the nitrile deactivate the ring and direct substitution to the meta position [33] [34].
The hydroxyl-substituted phenyl ring exhibits the highest reactivity toward electrophilic aromatic substitution due to the strong electron-donating character of the hydroxyl group [33] [34]. The oxygen lone pairs conjugate with the aromatic π-system, increasing electron density and stabilizing the carbocation intermediate through resonance [34] [35].
Hydroxyl substitution directs electrophilic attack to the ortho and para positions relative to the hydroxyl group [33] [35]. The ortho and para carbocation intermediates benefit from direct resonance stabilization involving the hydroxyl oxygen, resulting in enhanced stability compared to the meta intermediate [34] [35].
The phenyl ring bearing the nitrile substituent shows reduced reactivity due to the electron-withdrawing nature of the cyano group [33] [34]. The nitrile nitrogen withdraws electron density from the aromatic system through both inductive and resonance effects, destabilizing the carbocation intermediate [34].
Meta-direction occurs for the nitrile-substituted ring because ortho and para attack would place positive charge directly adjacent to or on the carbon bearing the electron-withdrawing nitrile group [33] [34]. Meta substitution avoids this unfavorable interaction while still allowing for inductive stabilization [34].
The unsubstituted phenyl ring exhibits intermediate reactivity between the hydroxyl-activated and nitrile-deactivated rings [34]. This ring lacks strong electronic perturbations and follows the normal reactivity patterns of benzene [32].
When multiple aromatic rings with different electronic characteristics are present in the same molecule, competitive substitution reactions can occur [36] [34]. The relative rates of substitution depend on the electronic nature of each ring and the reaction conditions employed [33] [34].
Under kinetic control, electrophilic substitution preferentially occurs on the most activated aromatic ring [34]. For the target compound, this would typically be the hydroxyl-substituted phenyl ring, which exhibits the highest electron density and most favorable energetics for carbocation formation [33] [34].
Thermodynamic control may lead to different substitution patterns, particularly when reversible electrophilic aromatic substitution reactions are employed [34]. Under these conditions, the most thermodynamically stable substitution product may predominate regardless of the initial kinetic preferences [33].
Steric factors can also influence regioselectivity, particularly for bulky electrophiles [36] [34]. Ortho substitution may be disfavored due to steric crowding, leading to enhanced para selectivity even for strongly activating substituents [34].
Nucleophilic aromatic substitution represents a complementary approach to electrophilic aromatic substitution, enabling introduction of nucleophilic reagents onto aromatic rings under appropriate conditions [37] [38] [39] [40]. However, this transformation requires specific activating groups and leaving groups to overcome the inherent electron-rich nature of aromatic systems [37] [39].
The standard mechanism for nucleophilic aromatic substitution involves an addition-elimination pathway proceeding through a negatively charged intermediate known as the Meisenheimer complex [37] [38] [40]. This intermediate forms through nucleophilic attack on the aromatic ring, temporarily disrupting aromaticity and creating a carbanion stabilized by electron-withdrawing substituents [38] [40].
For nucleophilic aromatic substitution to occur readily, the aromatic ring must bear strong electron-withdrawing groups positioned ortho or para to the leaving group [37] [38] [39]. These activating groups stabilize the Meisenheimer intermediate through resonance delocalization of the negative charge [38] [39].
The nitrile-substituted phenyl ring in 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile represents a potential site for nucleophilic aromatic substitution provided appropriate leaving groups are introduced [37] [38]. The cyano group serves as an effective activating group for nucleophilic attack at the ortho and para positions [38] [39].
Installation of halide leaving groups through prior electrophilic aromatic substitution enables subsequent nucleophilic displacement [37] [39]. Fluoride represents the most effective leaving group for nucleophilic aromatic substitution due to its high electronegativity and ability to stabilize the negative charge in the transition state [38] [39].
The hydroxyl-substituted phenyl ring is not suitable for nucleophilic aromatic substitution due to the electron-donating nature of the hydroxyl group [37] [38]. This substituent destabilizes the Meisenheimer intermediate and prevents effective nucleophilic attack [39].
The unsubstituted phenyl ring also lacks the activating groups necessary for nucleophilic aromatic substitution under normal conditions [37] [38]. Harsh conditions or very strong nucleophiles would be required to achieve substitution on this ring [39].
The benzyne mechanism represents an alternative pathway for nucleophilic aromatic substitution that can operate on less activated aromatic systems [37] [41]. This mechanism involves elimination of a small molecule from adjacent positions on the aromatic ring to generate a highly reactive benzyne intermediate [41].
Formation of benzyne intermediates requires strong bases and elevated temperatures [37] [41]. The benzyne species exhibits extreme electrophilicity and reacts rapidly with available nucleophiles to form substitution products [41].
The regioselectivity of benzyne reactions depends on the symmetry of the intermediate and the nature of the nucleophile [37] [41]. Unsymmetrical benzynes can lead to mixtures of regioisomeric products [41].
Directed lithiation represents a powerful method for selective functionalization of aromatic compounds through the use of coordinating substituents that direct lithium-halogen exchange or deprotonation to specific positions [42] [43] [44] [45]. The hydroxyl and nitrile groups in 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile can serve as directing groups for ortho-lithiation reactions [45].
The mechanism of directed lithiation involves coordination of the lithium reagent to the heteroatom of the directing group, followed by intramolecular deprotonation of the adjacent aromatic position [45]. This coordination effect dramatically enhances the acidity of the ortho hydrogen atoms, enabling deprotonation under mild conditions [44] [45].
Hydroxyl-directed lithiation typically requires protection of the hydroxyl group to prevent competitive deprotonation of the O-H bond [45]. Common protecting groups include methyl ethers or silyl ethers that maintain the coordinating ability while preventing unwanted side reactions [45].
Nitrile-directed lithiation proceeds readily due to the strong coordinating ability of the nitrogen lone pair [44] [45]. The electron-withdrawing nature of the cyano group further enhances the acidity of ortho hydrogens, facilitating lithiation under mild conditions [45].
Following successful lithiation, the resulting organolithium species can be trapped with various electrophiles to introduce new functional groups [44] [45]. Common electrophiles include aldehydes, ketones, halogenating agents, and transition metal salts [45].
Palladium-catalyzed cross-coupling reactions provide versatile methods for forming carbon-carbon and carbon-heteroatom bonds through the coupling of organometallic reagents with aromatic halides [42] [43] [46] [47] [48]. These transformations proceed through a common catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [46] [47] [48].
The Suzuki-Miyaura coupling represents one of the most widely employed cross-coupling reactions, enabling formation of biaryl systems through the reaction of arylboronic acids with aryl halides [43] [47] [48]. This reaction tolerates a wide range of functional groups and proceeds under mild, aqueous conditions [47] [48].
For application to 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile, halide substituents must first be introduced through electrophilic aromatic substitution or metallation-electrophile trapping sequences [43] [46]. The resulting aryl halides serve as coupling partners in subsequent cross-coupling reactions [47] [48].
The Stille coupling employs organostannane reagents as nucleophilic partners and exhibits excellent functional group tolerance [43] [48] [49]. This reaction is particularly valuable for coupling electron-rich aromatic systems that may be incompatible with basic conditions [48] [49].
Heck reactions enable coupling of aryl halides with alkenes to form substituted alkenes [46] [48] [49]. This transformation provides access to styrene derivatives and other unsaturated aromatic compounds [48].
The choice of cross-coupling reaction depends on the specific substitution pattern desired and the functional group compatibility requirements [47] [48]. Each reaction exhibits distinct advantages and limitations that must be considered during synthetic planning [46] [49].
| Cross-Coupling Type | Nucleophilic Partner | Typical Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids | Pd catalyst, base, water | Mild conditions, functional group tolerance | Requires boronic acid synthesis |
| Stille | Organostannanes | Pd catalyst, heat | Excellent selectivity | Toxic tin reagents |
| Heck | Alkenes | Pd catalyst, base | Forms C=C bonds | Limited to alkene partners |
| Negishi | Organozinc reagents | Pd catalyst, THF | High reactivity | Air/moisture sensitive |
The integration of metallation and cross-coupling strategies enables rapid assembly of complex aromatic systems with precise control over substitution patterns [44] [45]. Sequential application of these methods provides access to highly functionalized aromatic compounds that would be difficult to prepare through conventional approaches [43] [44].